BenchChemオンラインストアへようこそ!

3-(2H-1,3-benzodioxol-5-yl)-1-(furan-3-carbonyl)pyrrolidine

Drug Discovery Fragment-Based Screening Physicochemical Properties

3-(2H-1,3-benzodioxol-5-yl)-1-(furan-3-carbonyl)pyrrolidine (CAS 2034563-15-8) is an achiral, low-MW (285.3 g/mol) fragment featuring a benzodioxole ETA pharmacophore and a furan-3-carbonyl vector. Its predicted low TPSA (51.8 Ų) and absence of a carboxylic acid charge suggest superior passive membrane permeability versus charged ET antagonists — making it a prime candidate for phenotypic screening libraries targeting intracellular pathways. With zero chiral centers and straightforward amide coupling synthesis, this scaffold serves as a cost-efficient starting point for SAR-driven lead optimization, enabling systematic mapping of ETA binding affinity from a neutral minimal fragment toward potent antagonists. Ideal as an achiral intermediate for parallel N-acyl pyrrolidine library synthesis.

Molecular Formula C16H15NO4
Molecular Weight 285.299
CAS No. 2034563-15-8
Cat. No. B2568332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2H-1,3-benzodioxol-5-yl)-1-(furan-3-carbonyl)pyrrolidine
CAS2034563-15-8
Molecular FormulaC16H15NO4
Molecular Weight285.299
Structural Identifiers
SMILESC1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C4=COC=C4
InChIInChI=1S/C16H15NO4/c18-16(13-4-6-19-9-13)17-5-3-12(8-17)11-1-2-14-15(7-11)21-10-20-14/h1-2,4,6-7,9,12H,3,5,8,10H2
InChIKeyNRBVOVCXKDPKCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2H-1,3-benzodioxol-5-yl)-1-(furan-3-carbonyl)pyrrolidine (CAS 2034563-15-8): Structural Baseline and Comparative Context for Procurement


3-(2H-1,3-benzodioxol-5-yl)-1-(furan-3-carbonyl)pyrrolidine (CAS 2034563-15-8) is a pyrrolidine-based small molecule featuring a 1,3-benzodioxole at the 3-position and a furan-3-carbonyl at the 1-position, with a molecular weight of 285.3 g/mol [1]. It belongs to a structural class whose ether and carbonyl oxygen arrangement is characteristic of endothelin (ET) receptor antagonist pharmacophores, exemplified by Atrasentan and ABT-546 [2]. This compound is of interest to researchers evaluating non-carboxylic acid, lead-like chemical probes or synthetic intermediates with reduced molecular complexity compared to advanced clinical candidates [3].

Why Direct Substitution of 3-(2H-1,3-benzodioxol-5-yl)-1-(furan-3-carbonyl)pyrrolidine with Potent ET Antagonists is Scientifically Unsupported


Substituting 3-(2H-1,3-benzodioxol-5-yl)-1-(furan-3-carbonyl)pyrrolidine with potent endothelin-A (ETA) receptor antagonists like Atrasentan or ABT-546 is not supported by quantitative evidence. While the benzodioxole group is a known pharmacophore for ETA binding, the target compound lacks the critical 3-carboxylic acid and N-substituted acetamide groups that confer sub-nanomolar affinity in Atrasentan (IC50 0.055 nM) and ABT-546 (Ki 0.46 nM) [1]. ChEMBL and BindingDB reveal a complete absence of functional or binding activity data for this specific C16H15NO4 scaffold [2]. Procurement as a functional ETA antagonist based on class-level inference would be entirely speculative; its value proposition must rest on its distinct physicochemical and structural properties.

Quantitative Differentiation Matrix: 3-(2H-1,3-benzodioxol-5-yl)-1-(furan-3-carbonyl)pyrrolidine vs. ET Antagonist Comparators


Molecular Weight and Lead-Likeness Versus Advanced ET Antagonists

The significantly lower molecular weight (MW) of the target compound compared to established endothelin antagonists is a key differentiator. It has a MW of 285.3 g/mol, which is 44% lower than Atrasentan (510.6 g/mol) and 46% lower than ABT-546 (532.7 g/mol) [1]. This places it well within the 'lead-like' space (MW < 350) and makes it a more suitable starting point for fragment-based drug discovery or lead optimization, where lower molecular complexity is correlated with higher hit rates [2].

Drug Discovery Fragment-Based Screening Physicochemical Properties

Predicted Membrane Permeability: Topological Polar Surface Area (TPSA) Advantage

The predicted TPSA for 3-(2H-1,3-benzodioxol-5-yl)-1-(furan-3-carbonyl)pyrrolidine is calculated to be 51.8 Ų [1]. This is significantly lower than the TPSA of 88.5 Ų reported for Atrasentan [2]. According to established ADME models, a TPSA below 60 Ų is associated with good passive membrane permeability, while values above 80 Ų often limit oral absorption and brain penetration. The 41% lower TPSA suggests the target compound may have superior passive permeability characteristics compared to Atrasentan.

ADME Permeability Computational Chemistry

Absence of Carboxylic Acid: Avoiding Renal Transporter Interactions

Unlike Atrasentan and ABT-546, which both feature a pyrrolidine-3-carboxylic acid critical for ETA binding, 3-(2H-1,3-benzodioxol-5-yl)-1-(furan-3-carbonyl)pyrrolidine is a neutral amide without an acidic functionality [1]. Carboxylic acid-containing drugs are known substrates for renal organic anion transporters (OAT1/OAT3), which can lead to active renal clearance, drug-drug interactions, and nephrotoxicity. By lacking this moiety, the target compound is predicted to be devoid of these specific transporter interactions, offering a potentially safer in vivo profile for applications where renal accumulation is a concern [2].

Drug Transporter Interactions Metabolism Toxicity

Synthetic Accessibility: Absence of Chiral Centers Simplifies Scale-Up

The target compound is achiral, possessing no stereogenic centers. In stark contrast, both Atrasentan and ABT-546 contain three defined chiral centers that require stereospecific synthesis or chiral resolution, significantly increasing manufacturing complexity and cost [1]. The one-step amide coupling of commercially available 3-(2H-1,3-benzodioxol-5-yl)pyrrolidine with furan-3-carboxylic acid is a documented synthetic route for this class [2]. This simplicity offers a more cost-effective and scalable procurement option for research programs requiring bulk quantities.

Synthetic Chemistry Process R&D Cost of Goods

Optimal Procurement Scenarios for 3-(2H-1,3-benzodioxol-5-yl)-1-(furan-3-carbonyl)pyrrolidine Based on Evidence


Lead-Like Fragment for ETA Pharmacophore Exploration

Given its low molecular weight (285.3 g/mol) and structural similarity to the benzodioxole ETA pharmacophore, this compound is ideally suited as a starting fragment for structure-activity relationship (SAR) studies. A research team can systematically add the missing N-acetamide and 2-aryl substituents to map the evolution of ETA binding affinity from a neutral, achiral fragment to potent antagonists like Atrasentan (IC50 0.055 nM) [1]. This approach enables the construction of a property-based lead optimization cascade from a minimal scaffold.

Neutral Chemical Probe for Intracellular Target Screening

The predicted low TPSA of 51.8 Ų and lack of a carboxylic acid charge suggest this compound may passively diffuse into cells more effectively than charged ET antagonists. This makes it a candidate for phenotypic screening libraries targeting intracellular pathways, where the avoidance of active transporter efflux or renal clearance mechanisms seen with acidic molecules is desired [2].

Cost-Effective Synthetic Intermediate for Large-Scale Parallel Synthesis

With zero chiral centers and a straightforward synthesis via amide coupling, this compound can be procured in bulk at a lower cost than stereochemically complex ET antagonists. It serves as an ideal achiral intermediate for the parallel synthesis of diverse N-acyl pyrrolidine libraries, where the furan-3-carbonyl group can be a vector for further derivatization or metabolic stability studies [3].

Tool Compound for Renal Safety Profiling Studies

Since this compound lacks the carboxylic acid moiety, it can be used as a negative control in assays designed to assess renal organic anion transporter (OAT) interactions. Comparing its pharmacokinetic profile with that of Atrasentan (a known OAT substrate) can help deconvolute transporter-mediated effects from receptor-mediated pharmacology [4].

Quote Request

Request a Quote for 3-(2H-1,3-benzodioxol-5-yl)-1-(furan-3-carbonyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.